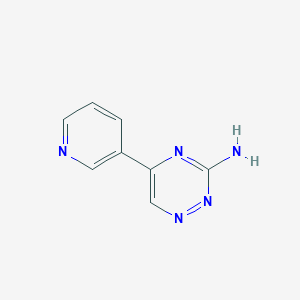
5-(pyridin-3-yl)-1,2,4-triazin-3-amine
Übersicht
Beschreibung
5-(Pyridin-3-yl)-1,2,4-triazin-3-amine is a heterocyclic compound that features a pyridine ring fused to a triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-3-yl)-1,2,4-triazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with cyanogen bromide, followed by cyclization to form the triazine ring . Another approach includes the use of pyridine-3-amine and formamide under high-temperature conditions to achieve the desired triazine structure .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, are common in industrial settings to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Pyridin-3-yl)-1,2,4-triazin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: N-oxides of the triazine ring.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(Pyridin-3-yl)-1,2,4-triazin-3-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(pyridin-3-yl)-1,2,4-triazin-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones: These compounds share a similar pyridine-based structure and exhibit comparable biological activities.
1-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbaldehyde: Known for their anti-tubercular and antioxidant properties.
Uniqueness
5-(Pyridin-3-yl)-1,2,4-triazin-3-amine stands out due to its unique triazine ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the design of novel compounds with specific biological and industrial applications .
Eigenschaften
IUPAC Name |
5-pyridin-3-yl-1,2,4-triazin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c9-8-12-7(5-11-13-8)6-2-1-3-10-4-6/h1-5H,(H2,9,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTATPRPGVVNJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

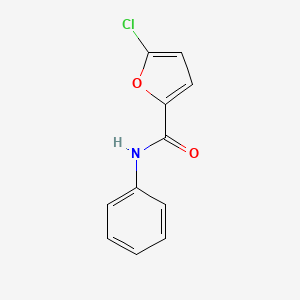
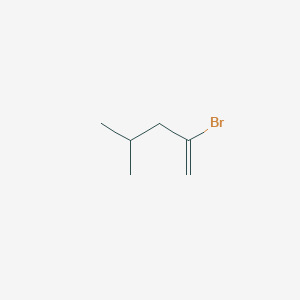
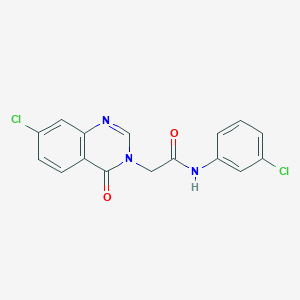
![N-[2-(1-cyclohexenyl)ethyl]acetamide](/img/structure/B6613920.png)

![N'-hydroxy-2-[(oxolan-2-yl)methoxy]ethanimidamide](/img/structure/B6613938.png)
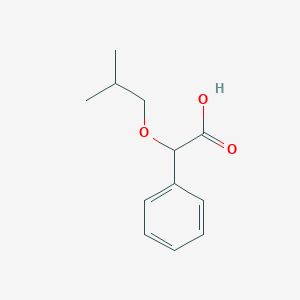
![tert-butylN-[2-amino-1-(3,4-difluorophenyl)ethyl]carbamate](/img/structure/B6613959.png)

![5-[2-(aminomethyl)-3-hydroxypropyl]-2-methoxyphenol](/img/structure/B6613994.png)
![3-{[1-(5-methylthiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B6613995.png)
![2-chloro-N-[1-(4-methoxyphenyl)propyl]acetamide](/img/structure/B6614002.png)
![N-[(4-bromo-2-thienyl)methyl]-N-methylbenzamide](/img/structure/B6614004.png)
